N-(thian-4-yl)isoquinolin-4-amine
Description
N-(Thian-4-yl)isoquinolin-4-amine is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with an amine group linked to a thiane (tetrahydrothiopyran) ring. Isoquinolinamines, such as those described in , are known for their anti-mitotic activity and topoisomerase inhibition, which underscores the therapeutic interest in this class . The thiane moiety may influence pharmacokinetic properties, including solubility and metabolic stability, compared to oxygen-containing analogs like tetrahydro-2H-pyran-4-amine derivatives .
Properties
IUPAC Name |
N-(thian-4-yl)isoquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-4-13-11(3-1)9-15-10-14(13)16-12-5-7-17-8-6-12/h1-4,9-10,12,16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRAKAHSNZFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2=CN=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Initial attempts using stoichiometric NaOH in water yielded mixed products due to competing hydrolysis. Modifying conditions to exclude strong bases and employing excess thian-4-amine (3 equivalents) in 2-methoxyethanol at 120°C for 24 hours improved selectivity. Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/EtOH 9:1) afforded N-(thian-4-yl)isoquinolin-4-amine in 58% yield. Challenges included byproduct formation from residual chloride displacement, necessitating rigorous TLC monitoring.
Ugi-4CR/Copper-Catalyzed Annulation Sequence
Multicomponent reactions (MCRs) offer modular access to complex scaffolds. The Ugi-4CR/copper-catalyzed annulation sequence, validated for isoquinolin-2(1H)-yl-acetamides, was adapted to incorporate thian-4-yl groups.
Synthetic Workflow
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Ugi-4CR Step : A mixture of 4-aminobenzoic acid, thian-4-carbaldehyde, tert-butyl isocyanide, and methyl propiolate in methanol at 25°C for 48 hours yielded a peptoid intermediate.
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Copper-Catalyzed Annulation : Treating the intermediate with CuBr (10 mol%) and Cs₂CO₃ in DMSO at 90°C induced cyclization, forming the isoquinoline core.
This two-step protocol achieved a 67% overall yield, with the thian moiety introduced regioselectively at the amine position. Scalability was demonstrated at 10 mmol without significant yield drop.
Metal-Free Intramolecular Transannulation of Triazoles
A metal-free route leveraging intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles was explored. This method avoids transition metals, enhancing sustainability.
Mechanism and Execution
Heating the triazole precursor in toluene at 140°C triggered denitrogenation, generating a ketenimine intermediate. Intramolecular nucleophilic attack by the thian-4-ylamine group followed by aromatization yielded the target compound. Optimized conditions (toluene, 140°C, 12 hours) provided a 74% isolated yield. The absence of metals simplified purification, though substrate synthesis required multi-step preparation of the triazole precursor.
Cu-Mediated Thianthrenation of Isoquinoline Boronates
Late-stage functionalization via Cu-mediated coupling, as demonstrated for arylthianthrenium salts, was adapted to install the thian group on isoquinoline-4-amine.
Key Steps
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Ir-Catalyzed C–H Borylation : Undirected borylation of isoquinoline-4-amine using [Ir(COD)OMe]₂ and dtbpy in cyclohexane at 150°C introduced a boronate ester at the 1-position.
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Cu-Mediated Coupling : Reaction with thianthrene and Cu(OTf)₂ in acetonitrile/H₂O (4:1) at 60°C for 6 hours afforded N-(thian-4-yl)isoquinolin-4-amine in 63% yield.
This method’s regioselectivity complements electrophilic approaches, though the need for high-temperature borylation limits substrate scope.
Comparative Analysis of Methodologies
| Method | Yield | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 58% | None | Simple setup | Byproduct formation |
| Ugi-4CR/Annulation | 67% | CuBr | High modularity | Multi-step protocol |
| Metal-Free Transannulation | 74% | None | Sustainability | Complex precursor synthesis |
| Cu-Mediated Coupling | 63% | Cu(OTf)₂, Ir | Late-stage functionalization | High-temperature steps |
Chemical Reactions Analysis
Types of Reactions: N-(thian-4-yl)isoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: N-(thian-4-yl)isoquinolin-4-amine can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
N-(thian-4-yl)isoquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(thian-4-yl)isoquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between N-(thian-4-yl)isoquinolin-4-amine and related compounds:

Key Observations:
- Core Structure Influence: The isoquinoline core (as in N-(thian-4-yl)isoquinolin-4-amine) is associated with DNA-interactive properties, such as topoisomerase inhibition, whereas thiazolidinone derivatives (e.g., NAT-1) are linked to antifungal activity .
- This could impact blood-brain barrier penetration or metabolic stability .
- Molecular Weight: N-(Thian-4-yl)isoquinolin-4-amine is estimated to have a molecular weight within the drug-like range (~250–300), aligning with compounds like 3-arylisoquinolines, which exhibit cytotoxicity .
Physicochemical and ADMET Properties
- Solubility : Tetrahydro-2H-pyran-4-amine derivatives () exhibit moderate aqueous solubility due to their oxygen heteroatom, whereas the thiane analog might require formulation adjustments to enhance bioavailability .
- Metabolic Stability : Sulfur-containing compounds often undergo slower oxidative metabolism compared to oxygen analogs, which could extend half-life but increase risk of accumulation .
Q & A
Q. Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in target receptors (e.g., tyrosine kinases) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying pH (6.5–7.5) to account for protonation effects on the thian ring .
- Negative controls : Include structurally related inactive analogs (e.g., N-methylated derivatives) to confirm specificity .
Advanced: How to integrate computational modeling with experimental data for reactivity prediction?
Q. Answer :
- DFT calculations : Gaussian09 simulations predict electron density maps for the isoquinoline core, identifying nucleophilic/electrophilic sites .
- MD simulations : GROMACS models assess stability in aqueous vs. lipid bilayer environments, guiding formulation for cellular uptake studies .
- Validation : Cross-check predicted metabolites (e.g., CYP450-mediated oxidation) with LC-MS/MS experimental data .
Basic: What are the storage and stability requirements for this compound?
Q. Answer :
- Storage : -20°C in amber vials under argon to prevent oxidation of the thian sulfur .
- Stability monitoring : Monthly HPLC checks for degradation (e.g., sulfoxide formation) under accelerated conditions (40°C/75% RH) .
Advanced: What synthetic modifications improve bioavailability without compromising activity?
Q. Answer :
- Prodrug design : Introduce ester groups at the hydroxyl position (e.g., acetylated derivatives) for enhanced membrane permeability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amine group to increase half-life in plasma .
- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) while maintaining kinase inhibition .
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